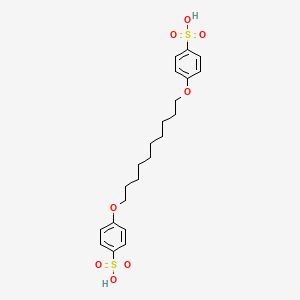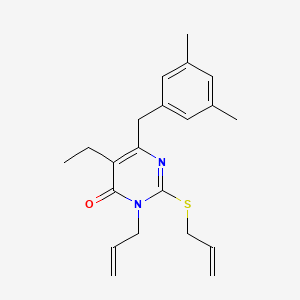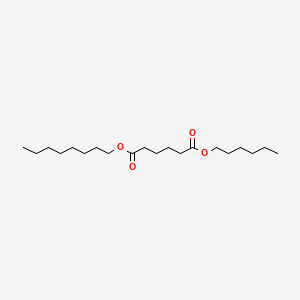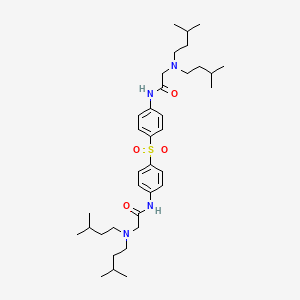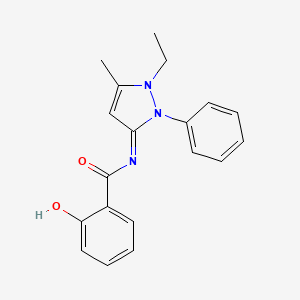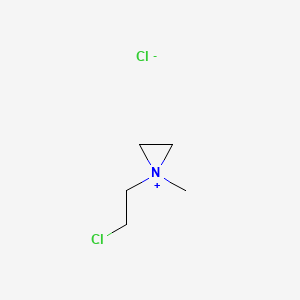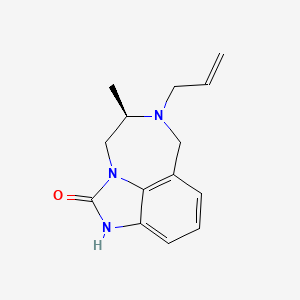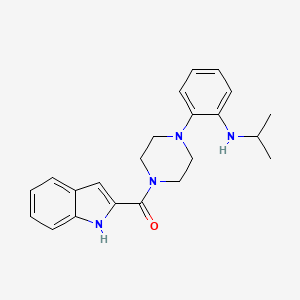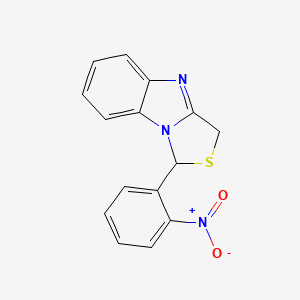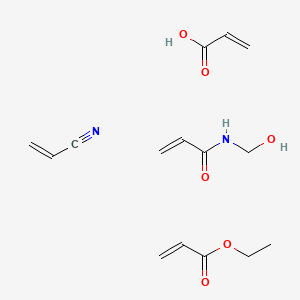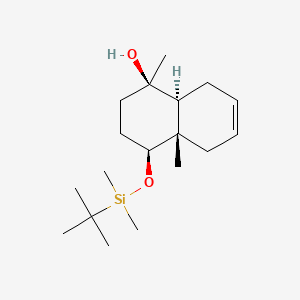
L-glycero-alpha-L-Heptopyranuronic acid, 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino)-, methyl ester, 1,2,3,4-tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-glycero-alpha-L-Heptopyranuronic acid, 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino)-, methyl ester, 1,2,3,4-tetraacetate is a complex organic compound with potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-glycero-alpha-L-Heptopyranuronic acid, 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino)-, methyl ester, 1,2,3,4-tetraacetate typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and esterification. The process often starts with the preparation of the heptopyranuronic acid backbone, followed by the introduction of the 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino) group. The final steps involve the esterification of the carboxylic acid groups with methyl groups and the acetylation of hydroxyl groups to form the tetraacetate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
L-glycero-alpha-L-Heptopyranuronic acid, 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino)-, methyl ester, 1,2,3,4-tetraacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
L-glycero-alpha-L-Heptopyranuronic acid, 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino)-, methyl ester, 1,2,3,4-tetraacetate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme activity or protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable products.
Mécanisme D'action
The mechanism by which L-glycero-alpha-L-Heptopyranuronic acid, 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino)-, methyl ester, 1,2,3,4-tetraacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity or binding to specific sites. The presence of multiple functional groups allows for diverse interactions with molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heptopyranuronic acid derivatives and related sugar acids. Examples include:
- D-glycero-D-galacto-Heptopyranuronic acid
- L-glycero-D-manno-Heptopyranuronic acid
Uniqueness
L-glycero-alpha-L-Heptopyranuronic acid, 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino)-, methyl ester, 1,2,3,4-tetraacetate is unique due to its specific functional groups and stereochemistry. The presence of the 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino) group and the tetraacetate esterification distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
Propriétés
Numéro CAS |
136489-91-3 |
|---|---|
Formule moléculaire |
C21H31NO13 |
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(2S,3R,4R,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]acetate |
InChI |
InChI=1S/C21H31NO13/c1-9(23)30-15-14(13(18(27)29-8)22-20(28)35-21(5,6)7)34-19(33-12(4)26)17(32-11(3)25)16(15)31-10(2)24/h13-17,19H,1-8H3,(H,22,28)/t13-,14+,15-,16-,17-,19-/m1/s1 |
Clé InChI |
MLQPGPZCOQDBBV-CQQDWVGSSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@@H]([C@@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)[C@H](C(=O)OC)NC(=O)OC(C)(C)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(C(=O)OC)NC(=O)OC(C)(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


